molecular formula C8H11N3O B12601212 N-Hydroxy-N''-(2-methylphenyl)guanidine CAS No. 910557-63-0

N-Hydroxy-N''-(2-methylphenyl)guanidine

Cat. No.: B12601212
CAS No.: 910557-63-0
M. Wt: 165.19 g/mol
InChI Key: XBXHMZHEYCCHLH-UHFFFAOYSA-N
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Description

N-Hydroxy-N’'-(2-methylphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their strong basic properties and are often used in various chemical reactions and industrial applications. This compound, in particular, has a unique structure that includes a hydroxy group and a 2-methylphenyl group, making it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N’'-(2-methylphenyl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include cyanamides, arylboronic acids, and amines. The reactions are often carried out in the presence of catalysts such as scandium (III) triflate, lanthanide amides, and ytterbium triflate .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the guanylation of amines with cyanamide typically results in the formation of trisubstituted guanidines .

Comparison with Similar Compounds

Biological Activity

N-Hydroxy-N''-(2-methylphenyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as N-hydroxyguanidines. The presence of the hydroxyl group on the nitrogen atom significantly influences its biological properties. The structural formula can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Mechanisms of Biological Activity

Research has shown that N-hydroxy derivatives exhibit various biological activities, including:

  • Inhibition of Enzymes : N-hydroxyguanidines have been reported to inhibit several enzymes such as matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are crucial in cancer progression and other diseases .
  • Antimicrobial Properties : These compounds have demonstrated activity against various pathogens, including bacteria and protozoa, suggesting their potential use in treating infectious diseases .
  • Anti-inflammatory Effects : Some studies indicate that N-hydroxy derivatives may modulate inflammatory pathways, providing a basis for their use in conditions like rheumatoid arthritis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-hydroxy derivatives, including this compound:

Activity Type Target IC50 (μM) Reference
Enzyme InhibitionMMPs10-50
AntimicrobialBacterial strains5-20
Anti-inflammatoryTNF-α15-30
CytotoxicityCancer cell lines20-100

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Antitumor Activity : A study demonstrated that N-hydroxyguanidines could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation. The compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 100 μM depending on the cell type .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of N-hydroxy derivatives against resistant strains of bacteria. For instance, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual role as both an enzyme inhibitor and an apoptosis inducer, making it a candidate for further therapeutic development .

Properties

CAS No.

910557-63-0

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-hydroxy-2-(2-methylphenyl)guanidine

InChI

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11)

InChI Key

XBXHMZHEYCCHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(N)NO

Origin of Product

United States

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